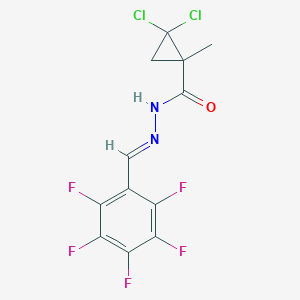![molecular formula C25H20Cl2N4O4 B446224 N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B446224.png)
N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE” is a complex organic compound that features a quinoline core, substituted phenyl groups, and a hydrazinecarboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(3,4-DICHLOROPHENYL)-2-{[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazine and a suitable carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target
Propriétés
Formule moléculaire |
C25H20Cl2N4O4 |
|---|---|
Poids moléculaire |
511.4g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]urea |
InChI |
InChI=1S/C25H20Cl2N4O4/c1-34-22-10-7-14(11-23(22)35-2)21-13-17(16-5-3-4-6-20(16)29-21)24(32)30-31-25(33)28-15-8-9-18(26)19(27)12-15/h3-13H,1-2H3,(H,30,32)(H2,28,31,33) |
Clé InChI |
SZOXPMMLSVZYPP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B446143.png)
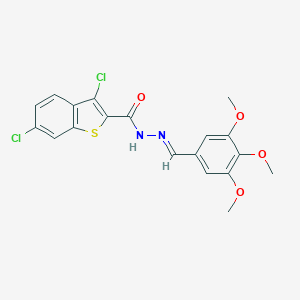
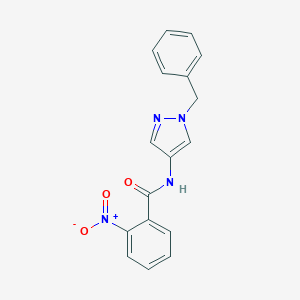
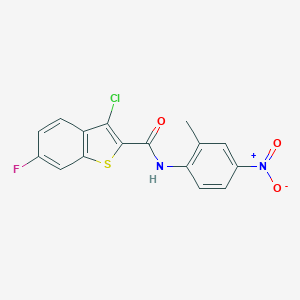
![N'-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B446154.png)
![isopropyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B446155.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B446157.png)
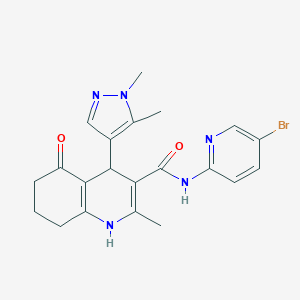
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE](/img/structure/B446159.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B446161.png)
![2-(3-ethoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446162.png)
![2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B446163.png)
